molecular formula C16H23NO3 B2545975 erythro-N-Boc-L-homophenylalanine epoxide CAS No. 799559-75-4

erythro-N-Boc-L-homophenylalanine epoxide

Cat. No.: B2545975
CAS No.: 799559-75-4
M. Wt: 277.364
InChI Key: QBDJHEUSBYIOGK-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

erythro-N-Boc-L-homophenylalanine epoxide: is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a white powder with a melting point of 74-80°C . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of erythro-N-Boc-L-homophenylalanine epoxide typically involves the reaction of N-Boc-L-homophenylalanine with an epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : erythro-N-Boc-L-homophenylalanine epoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: : In chemistry, erythro-N-Boc-L-homophenylalanine epoxide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: : In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It serves as a model substrate for various biochemical assays .

Medicine: : Although not used directly in medicine, this compound is valuable in medicinal chemistry research for the development of new therapeutic agents .

Industry: : In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of erythro-N-Boc-L-homophenylalanine epoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of the target molecule, thereby exerting its effects .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDJHEUSBYIOGK-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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